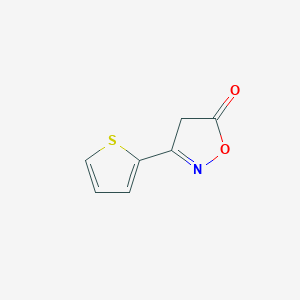

5(4H)-Isoxazolone, 3-(2-thienyl)-

Description

Overview of the Isoxazolone Scaffold in Chemical Research

The isoxazolone scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms and a carbonyl group, is a privileged structure in chemical research, particularly in medicinal chemistry. benthamdirect.comresearchgate.netrsc.orgnih.govnih.govnih.gov Isoxazole-based compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. benthamdirect.comresearchgate.net The unique electronic and structural features of the isoxazolone ring allow it to interact with various biological targets, making it a valuable template for the design of novel therapeutic agents. researchgate.netmdpi.com The versatility of the isoxazolone core allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties for specific applications. benthamdirect.com

Importance of Heteroaromatic Substitution, with Focus on Thienyl Moiety

The introduction of heteroaromatic substituents onto a core scaffold is a widely employed strategy in medicinal chemistry to modulate the biological and physicochemical properties of a molecule. Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a particularly important heteroaromatic moiety. wikipedia.org The thienyl group is considered a bioisostere of the phenyl group and is often incorporated into drug candidates to enhance their biological activity, improve their metabolic profile, or reduce toxicity. wikipedia.org The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. imperial.ac.uk The substitution of a thienyl group onto the isoxazolone scaffold, as seen in 5(4H)-Isoxazolone, 3-(2-thienyl)- , can therefore be expected to impart unique properties to the resulting molecule, making it a subject of academic curiosity.

Historical Development of Isoxazolone Chemistry in Academic Studies

The chemistry of isoxazoles has a rich history dating back to the late 19th and early 20th centuries. The pioneering work of Claisen in 1903, who synthesized the first isoxazole (B147169), laid the foundation for this field. benthamdirect.com Since then, numerous synthetic methods for the preparation of isoxazoles and their derivatives, including isoxazolones, have been developed. A significant advancement in this area has been the use of 1,3-dipolar cycloaddition reactions, which provide a powerful and versatile tool for the construction of the isoxazole ring. researchgate.netnih.gov The development of multicomponent reactions has further expanded the synthetic chemist's toolbox, allowing for the efficient, one-pot synthesis of complex isoxazolone derivatives from simple starting materials. nih.govrsc.org Over the years, academic research has continuously explored new synthetic routes and applications for isoxazolones, solidifying their importance in modern organic chemistry. nih.govrsc.org

Physicochemical Properties and Spectroscopic Data of 5(4H)-Isoxazolone, 3-(2-thienyl)-

Detailed research findings on the specific compound 5(4H)-Isoxazolone, 3-(2-thienyl)- are often embedded within broader studies on isoxazolone derivatives. The following tables present available data for related compounds, which can provide insights into the expected properties of the title compound.

Table 1: Physicochemical Properties of a Related Thienyl-Substituted Isoxazolone

| Property | Value | Compound |

| Molecular Weight | 255.29 g/mol | 5(4H)-Isoxazolone, 3-phenyl-4-(2-thienylmethylene)-, (Z)- nih.gov |

| CAS Number | 117734-17-5 | 5(4H)-Isoxazolone, 3-phenyl-4-(2-thienylmethylene)-, (Z)- nih.gov |

Table 2: Spectroscopic Data for a Related Thienyl-Substituted Isoxazolone Derivative

| Spectroscopic Data Type | Data | Compound |

| ¹H NMR (300 MHz, CDCl₃) | δ 2.29 (s, 3H, CH₃), 7.39–7.42 (m, 1H, Ar-H), 8.24 (d, J = 3.0 Hz, 1H, Ar-H), 8.27 (s, 1H, H-vinyl), 8.34 (d, J = 6.0 Hz, 1H, Ar-H) | 3-Methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one |

| ¹³C NMR (75 MHz, CDCl₃) | δ 11.6 (CH₃), 113.5, 129.5, 136.7, 141.6, 142.1, 143.5, 162.1 (C=N), 169.0 (C=O) | 3-Methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one |

Note: The provided spectroscopic data is for a closely related derivative and serves as an illustrative example. Specific data for 5(4H)-Isoxazolone, 3-(2-thienyl)- may vary.

Structure

2D Structure

3D Structure

Properties

CAS No. |

35113-41-8 |

|---|---|

Molecular Formula |

C7H5NO2S |

Molecular Weight |

167.19 g/mol |

IUPAC Name |

3-thiophen-2-yl-4H-1,2-oxazol-5-one |

InChI |

InChI=1S/C7H5NO2S/c9-7-4-5(8-10-7)6-2-1-3-11-6/h1-3H,4H2 |

InChI Key |

HYIGURPVYLRCCW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NOC1=O)C2=CC=CS2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of the 5 4h Isoxazolone, 3 2 Thienyl Core

Electrophilic Aromatic Substitution on the Thienyl Ring

The thiophene (B33073) ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (SEAr) reactions. However, the reactivity and regioselectivity are influenced by the electronic properties of the substituent at position 2, in this case, the isoxazolone ring. The isoxazolone moiety generally acts as an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene.

Despite this deactivation, electrophilic substitution is still possible under appropriate conditions. The substitution is expected to occur primarily at the C5 position of the thiophene ring, which is the most activated position for electrophilic attack in 2-substituted thiophenes. Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be envisaged, though potentially requiring harsher conditions than for activated thiophenes. For instance, reactions on similar heterocyclic systems, like isoxazolines, have shown that electrophilic aromatic substitution can proceed, particularly with electron-rich aromatics or heteroaromatics like thiophene. nih.gov

Nucleophilic Additions to the Isoxazolone Ring System

The isoxazolone ring possesses several electrophilic centers susceptible to nucleophilic attack. The carbonyl carbon (C5) is a primary site for nucleophilic addition. The presence of functional groups on related isoxazole (B147169) structures allows for nucleophilic attack at specific sites. evitachem.com The general reactivity of the isoxazolone core suggests that strong nucleophiles can add to the C=O double bond, which may be followed by ring opening or other transformations.

Furthermore, the nitrogen atom in the isoxazole ring can influence the reactivity. In related isoxazolidine (B1194047) systems, 1,3-dipolar cycloaddition reactions are a key method for their synthesis, highlighting the reactivity of the C=N-O moiety. nih.govresearchgate.net While this is a formation reaction, it underscores the inherent reactivity of the isoxazole core that can be exploited in other transformations.

Rearrangement Reactions of the Isoxazolone Nucleus

The isoxazolone ring can undergo various rearrangement reactions, often catalyzed by transition metals. A notable example is the Rh(III)-catalyzed cascade C–H activation and intramolecular cyclization of 3-arylisoxazolones with cyclic 2-diazo-1,3-diketones. rsc.org This process leads to the formation of complex fused heterocyclic systems, such as isoxazolo[2,3-f]phenanthridine skeletons, through the one-pot formation of new C-C and C-N bonds. rsc.org Applying this methodology to 3-(2-thienyl)-5(4H)-isoxazolone could potentially yield novel thieno-fused pyridone derivatives, demonstrating a powerful pathway for skeletal diversification.

Transformations Involving the 4-Position of 5(4H)-Isoxazolones

The CH2 group at the 4-position of the 5(4H)-isoxazolone ring is an active methylene (B1212753) group, flanked by a carbonyl group and the C=N bond of the isoxazole ring. This acidity makes the C4 position a prime site for a variety of functionalization reactions.

The Knoevenagel condensation is a prominent reaction for 5(4H)-isoxazolones. wikipedia.org It involves the reaction of the active methylene group at the C4 position with aldehydes or ketones, typically in the presence of a weak base catalyst like piperidine (B6355638) or under green conditions using novel catalysts. wikipedia.orgnih.govresearchgate.net This reaction yields 4-alkylidene or 4-arylidene derivatives, which are often α,β-unsaturated carbonyl compounds. wikipedia.org The reaction of 3-(2-thienyl)-5(4H)-isoxazolone with various aromatic aldehydes would produce a library of 4-arylmethylene-3-(2-thienyl)-5(4H)-isoxazolones. nih.govmdpi.comrsc.org

Table 1: Examples of Knoevenagel Condensation with 3-Substituted-5(4H)-isoxazolones

| Aldehyde Reactant | Catalyst/Conditions | Product | Reference |

| Aromatic Aldehydes | Piperidine, Ethanol | 4-Arylmethylene-3-methylisoxazol-5(4H)-one | nih.gov |

| Benzaldehyde | Polyethylene glycol-300 | 5-Benzylidenyl-2,4-thiazolidinedione (related structure) | researchgate.net |

| Heteroaromatic Aldehydes | Agro-waste-based solvent | 3-Methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones | rsc.org |

| 2-Methoxybenzaldehyde | Piperidine, Ethanol | (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one | wikipedia.org |

The C4 position can also be functionalized using modern cross-coupling techniques. While direct C-H activation at this position is conceivable, a more common strategy involves initial halogenation (e.g., bromination) of the C4 position to create a suitable coupling partner. This 4-halo-isoxazolone derivative can then participate in various palladium-catalyzed cross-coupling reactions.

For instance, Suzuki-Miyaura coupling with boronic acids or Sonogashira coupling with terminal alkynes would allow for the introduction of a wide range of aryl, heteroaryl, or alkynyl substituents at the C4 position. researchgate.net Such palladium-catalyzed reactions are well-established for creating C-C bonds on diverse heterocyclic scaffolds. nih.govtcichemicals.comthieme-connect.de

Table 2: Potential Palladium-Catalyzed Reactions for 4-Functionalized Isoxazolones

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Product Type | Reference |

| Suzuki-Miyaura | 4-Bromo-isoxazolone + Arylboronic acid | Pd2(dba)3, XPhos, K3PO4 | 4-Aryl-isoxazolone | researchgate.net |

| Sonogashira | 4-Bromo-isoxazolone + Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | 4-Alkynyl-isoxazolone | researchgate.net |

| Allylic Substitution | 2-B(pin)-substituted allylic acetates | Pd(OAc)2, PPh3 | α-Substituted ketones (related products) | nih.gov |

Ring Opening and Ring Contraction Reactions

The isoxazolone ring is susceptible to cleavage under certain conditions. Nucleophilic attack, as mentioned earlier, can initiate ring-opening reactions. For example, hydrolysis under acidic or basic conditions can cleave the ester and amide-like bonds within the ring. evitachem.com

Ring contraction reactions, while less common, represent another transformation pathway. In related heterocyclic systems like pyrrolo[2,1-c] nih.govresearchgate.netbenzothiazines, a nucleophile-induced ring contraction has been observed, proceeding through the cleavage of a sulfur-carbon bond, followed by intramolecular cyclization to form a more stable fused system. nih.govbeilstein-journals.org Similar mechanisms could be explored for the isoxazolone ring, potentially involving the N-O bond cleavage followed by rearrangement to yield different heterocyclic cores, such as substituted thiazoles. rsc.org

Metal-Catalyzed Transformations of the 5(4H)-Isoxazolone, 3-(2-thienyl)- Core

The 5(4H)-isoxazolone, 3-(2-thienyl)- scaffold represents a unique heterocyclic system possessing multiple reactive sites that can be targeted for metal-catalyzed transformations. The inherent reactivity of both the isoxazolone and the thiophene rings offers a rich landscape for the introduction of molecular diversity through modern catalytic methods. While specific literature on the metal-catalyzed transformations of this exact molecule is not extensively documented, the reactivity of the individual heterocyclic components provides a strong basis for predicting potential reaction pathways. These transformations are primarily centered around palladium, rhodium, and copper catalysis, which are well-established for their ability to mediate the formation of new carbon-carbon and carbon-heteroatom bonds.

The primary sites for potential metal-catalyzed functionalization on the 5(4H)-isoxazolone, 3-(2-thienyl)- core include the C-H bonds of the thiophene ring, the C4 position of the isoxazolone ring, and potentially the N-H bond of the isoxazolone tautomer.

Palladium-Catalyzed Cross-Coupling Reactions

The thiophene moiety is a well-known substrate in a variety of palladium-catalyzed cross-coupling reactions. These transformations typically involve the activation of a C-H or a C-Halogen bond on the thiophene ring, followed by coupling with a suitable partner.

Direct C-H Arylation/Alkenylation: Palladium-catalyzed direct C-H arylation and alkenylation represent a powerful and atom-economical method for the functionalization of heterocycles like thiophene. It is plausible that the C-H bonds at the C3, C4, or C5 positions of the 2-thienyl substituent could be targeted. For instance, the palladium-catalyzed oxidative C–H/C–H cross-coupling between benzothiazoles and thiophenes has been developed, suggesting that similar reactivity could be achieved with the isoxazolone-substituted thiophene. rsc.org

A general representation of a potential palladium-catalyzed direct C-H arylation is shown below:

Derivatization Strategies and Analogue Design

Substitution at the 3-Position: Modification of the Thienyl Moiety

Introducing substituents onto the thienyl ring at the 3-position is a viable strategy for creating analogues. While direct substitution on the pre-formed heterocyclic system is one possible route, a more common and often more efficient method involves the use of pre-substituted thiophene-based starting materials during the initial synthesis. For instance, instead of thiophene-2-carbaldehyde (B41791), a substituted version can be used in the multi-component reactions that form the isoxazolone ring. This approach allows for the incorporation of a wide variety of functional groups onto the thiophene (B33073) moiety.

Research has shown the synthesis of various 1,3,4-oxadiazole (B1194373) derivatives that incorporate a thiophene moiety, which are prepared by the cyclization of N-(2-thenoyl)-N'-aroylhydrazine. farmaciajournal.com This highlights a synthetic pathway where the thienyl group is a core component from the start. Similarly, the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives often begins with thiophene precursors that are modified and then cyclized to form the final fused heterocyclic system. researchcommons.org

Table 1: Examples of Analogues with Modified Thienyl Moieties

| Compound Name | Base Structure | Modification | Reference |

|---|---|---|---|

| 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles | 1,3,4-Oxadiazole | Thienyl group at C2, Aryl group at C5 | farmaciajournal.com |

| 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole | Benzothiadiazole | Thienyl groups at C4 and C7 with TMS substituents | mdpi.com |

Halogenation of the Thienyl Ring

Direct halogenation of the thiophene ring within the 3-(2-thienyl)-5(4H)-isoxazolone molecule is a theoretically possible derivatization. However, synthetic strategies more commonly employ halogenated thiophene precursors. For example, syntheses can start with halogenated versions of thiophene-2-carbaldehyde or other relevant thiophene-based building blocks to introduce bromine or chlorine atoms at specific positions on the thienyl ring.

Functionalization at the 4-Position: Introduction of Diverse Scaffolds

The C-4 position of the isoxazolone ring is an active methylene (B1212753) group, making it a prime site for functionalization, most notably through Knoevenagel condensation. This reaction typically involves the one-pot, three-component condensation of a β-ketoester (like ethyl acetoacetate), hydroxylamine (B1172632) hydrochloride, and various aldehydes. nih.govnih.gov This method is highly efficient for introducing a wide array of substituents, particularly arylmethylene groups, at the 4-position. nih.govnih.gov

The reaction is versatile and can be catalyzed by numerous agents, including organocatalysts like 2-aminopyridine (B139424) clockss.org, and can be performed in environmentally benign solvents like water. clockss.orgresearchgate.net The choice of aldehyde in this reaction dictates the scaffold introduced at the C-4 position. A broad range of aromatic and heteroaromatic aldehydes have been successfully used, leading to a large library of 4-substituted derivatives. nih.govmdpi.com For example, using thiophene-2-carbaldehyde in a reaction with ethyl acetoacetate (B1235776) and hydroxylamine hydrochloride yields 3-methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one. mdpi.com

Table 2: Examples of C-4 Functionalized Derivatives via Condensation

| Compound Name | Aldehyde Used | Resulting C-4 Substituent | Reference |

|---|---|---|---|

| 3-Methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one | Thiophene-2-carbaldehyde | Thiophen-2-ylmethylene | nih.govmdpi.com |

| 3-Methyl-4-((2-phenyl-1H-indol-3-yl)methylene)isoxazol-5(4H)-one | 2-Phenyl-1H-indole-3-carbaldehyde | (2-Phenyl-1H-indol-3-yl)methylene | nih.gov |

| 4-((2-Chloro-1H-indol-3-yl)methylene)-3-methylisoxazol-5(4H)-one | 2-Chloro-1H-indole-3-carbaldehyde | (2-Chloro-1H-indol-3-yl)methylene | nih.gov |

Arylazo Substitution

The introduction of an arylazo group at the C-4 position represents another important derivatization. This modification can be achieved by coupling the isoxazolone with an appropriate aryldiazonium salt. These arylazo derivatives are of interest due to their chromophoric properties and potential biological activities. The synthesis of related structures such as 3-(2-thienyl)-4-arylazo-5-hydroxy-5-trifluoromethyl-Δ2-isoxazolines has been reported. This was achieved by the condensation of aryldiazonium salts with 1-(2-thienyl)-4,4,4-trifluoromethyl-1,3-butanedione, followed by treatment with hydroxylamine hydrochloride.

N-Substitution of the Isoxazolone Nitrogen (where applicable to specific tautomers)

Direct N-substitution on the nitrogen of the 5(4H)-isoxazolone tautomer is synthetically challenging because the nitrogen atom is part of a C=N double bond within the heterocyclic ring. Derivatization at this position typically requires either reaction with a different tautomer or, more commonly, building the N-substituted ring system from an N-substituted precursor.

For instance, the synthesis of N-substituted heterocyclic compounds often involves the alkylation of a precursor that contains an N-H bond. In the case of thieno[3,2-b]pyrroles, N-alkylation is readily achieved using reagents like methyl iodide or benzyl (B1604629) bromides in the presence of a base. bohrium.comresearchgate.net The concept of tautomerism is crucial; related heterocyclic systems like 5-furan-2-yl nih.govclockss.orgmdpi.comoxadiazole-2-thiol exist in a thiol-thione tautomeric equilibrium, where the proton can reside on either the sulfur or a nitrogen atom. nih.gov An analogous iminol-amide tautomerism in the isoxazolone ring could potentially provide an N-H bond amenable to substitution, although this route is less commonly reported than constructing the ring from N-substituted building blocks.

Construction of Fused Heterocyclic Systems from 5(4H)-Isoxazolone Derivatives

The 3-(2-thienyl)-5(4H)-isoxazolone scaffold can serve as a valuable starting material for the synthesis of more complex, fused heterocyclic systems. These reactions leverage the reactivity of the isoxazolone ring to build new rings upon its core structure.

A notable example is the synthesis of isoxazole-moiety-containing thieno[2,3-d]pyrimidine derivatives. nih.gov In these multi-step syntheses, isoxazole-containing precursors are reacted to form the fused pyrimidine (B1678525) ring, resulting in a novel polycyclic system that combines the structural features of both heterocycles. nih.gov Such fused systems are of significant interest in drug discovery, as they expand the chemical space and can lead to compounds with unique biological activity profiles. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 5(4H)-Isoxazolone, 3-(2-thienyl)- | 55682-35-4 | C₇H₅NO₂S |

| Thiophene-2-carbaldehyde | 98-03-3 | C₅H₄OS |

| Hydroxylamine hydrochloride | 5470-11-1 | H₄ClNO |

| Ethyl acetoacetate | 141-97-9 | C₆H₁₀O₃ |

| 2-Aminopyridine | 504-29-0 | C₅H₆N₂ |

| 3-Methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one | 160009-37-0 | C₉H₇NO₂S |

| 4,7-dibromo-2,1,3-benzothiadiazole | 12639-98-2 | C₆H₂Br₂N₂S |

| Methyl iodide | 74-88-4 | CH₃I |

Structure Activity Relationship Sar Studies of 5 4h Isoxazolone, 3 2 Thienyl Analogues

Impact of Substituents on Observed Biological Activities in Research Models

SAR studies have demonstrated that the biological activity of 3-(2-thienyl)-5(4H)-isoxazolone analogues can be significantly modulated by the introduction of various substituents at different positions on the heterocyclic core. These modifications influence the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

Role of the 2-Thienyl Moiety and its Influence on Activity Profiles

The 2-thienyl moiety, a sulfur-containing aromatic ring, is a crucial component for the biological activity of this class of compounds. Its presence is associated with enhanced anticancer properties. The thiophene (B33073) ring's aromatic stability, lipophilicity, and electronic characteristics contribute to improved solubility, bioavailability, and metabolic stability of the drug molecule. nih.gov

In a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles, the unsubstituted thiophene ring at the 5-position was found to be essential for superior anticancer activity. This suggests that the specific electronic and steric features of the 2-thienyl group are key for the compound's interaction with its biological target. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be critical for binding affinity.

Influence of Modifications at the 4-Position of the Isoxazolone Ring

The 4-position of the isoxazolone ring has been identified as a key site for modification to enhance biological activity. Introduction of a trifluoromethyl (-CF3) group at this position has been shown to be particularly effective. The -CF3 group is a strong electron-withdrawing group and is known to enhance the metabolic stability and membrane permeability of molecules. In studies of 5-(thiophen-2-yl)isoxazoles, the presence of a -CF3 group at the 4-position was a common feature among the most active compounds against breast cancer cell lines. nih.gov This highlights the importance of an electronegative and sterically demanding group at this position for potent anticancer activity.

Effects of Other Substituents on the Isoxazolone Scaffold

The nature of the substituent at the 3-position of the isoxazole (B147169) ring also plays a significant role in determining the anticancer potency of these analogues. Studies on 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles with various aryl substitutions at the 3-position have revealed important SAR trends. nih.gov

The electronic nature of the substituents on the aryl ring at the 3-position significantly influences the anticancer activity. The presence of electron-donating groups, such as methoxy (B1213986) (-OCH3) groups, on the aryl ring generally leads to enhanced potency. For instance, a compound with a 3,4,5-trimethoxyphenyl group at the 3-position (TTI-6) exhibited the highest activity against the MCF-7 breast cancer cell line. nih.gov This suggests that an electron-rich aromatic ring at this position is favorable for activity.

The following table summarizes the in vitro anticancer activities of some 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole analogues against the MCF-7 human breast cancer cell line, illustrating the impact of substituents at the 3-position.

| Compound | Substituent at 3-position (Aryl group) | IC50 (μM) against MCF-7 cells |

|---|---|---|

| TTI-1 | Phenyl | 10.25 |

| TTI-2 | 4-Methylphenyl | 8.50 |

| TTI-3 | 4-Methoxyphenyl | 5.34 |

| TTI-4 | 3,4-Dimethoxyphenyl | 3.12 |

| TTI-6 | 3,4,5-Trimethoxyphenyl | 1.91 |

| TTI-7 | 4-Chlorophenyl | 12.87 |

| TTI-8 | 4-Fluorophenyl | 11.63 |

Mechanistic Insights Derived from SAR Investigations

SAR studies, in conjunction with computational modeling, have provided valuable mechanistic insights into how these 3-(2-thienyl)-5(4H)-isoxazolone analogues exert their anticancer effects. The collective findings from SAR analyses point towards a specific pharmacophore model where the interplay of electronic and steric factors governs the interaction with the biological target.

The superior activity of compounds with an electron-rich aryl group at the 3-position, an unsubstituted 2-thienyl group at the 5-position, and a trifluoromethyl group at the 4-position suggests a specific binding mode. Molecular docking and induced fit analysis of the highly active compound TTI-6 with the estrogen receptor alpha (ERα) have shown a stable and high-affinity binding. nih.gov This suggests that ERα could be a potential target for this class of compounds. The apoptotic cell death mechanism observed for TTI-6 further supports its potential as an anticancer agent. nih.gov

Computational Chemistry and Molecular Modeling of 5 4h Isoxazolone, 3 2 Thienyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. biolscigroup.usnih.gov By calculating properties like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), DFT provides insights into a molecule's kinetic stability, chemical reactivity, and interaction sites.

While direct DFT studies on the parent compound 5(4H)-Isoxazolone, 3-(2-thienyl)- are not extensively detailed in the reviewed literature, research on closely related isoxazolone derivatives provides valuable analogous data. For instance, a study on (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one (HBIM) used DFT to determine its structural parameters, vibrational frequencies, and electronic properties. researchgate.net Such studies typically involve geometry optimization and the calculation of key electronic descriptors. biolscigroup.usresearchgate.net

The HOMO-LUMO energy gap is a critical parameter derived from DFT calculations, indicating the molecule's excitability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive. For many organic molecules, these calculations are performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p). biolscigroup.us The analysis of total and partial density of states (TDOS, PDOS) can further elucidate the contributions of different parts of the molecule to its frontier orbitals. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another key output of DFT calculations. They visualize the electron density distribution around the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This information is crucial for predicting how the molecule will interact with other molecules, such as biological receptors or chemical reactants. researchgate.net

Table 1: Key DFT-Derived Parameters for a Model Isoxazolone Derivative (Note: The following data is illustrative, based on typical findings for related structures, as specific data for the title compound is not available.)

| Parameter | Typical Value/Description | Significance |

| EHOMO | Negative value (e.g., -6 to -7 eV) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | Negative or slightly positive value (e.g., -1 to -2 eV) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4 to 5 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Dipole Moment (µ) | Varies (e.g., 2 to 5 Debye) | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. biolscigroup.us |

| Molecular Electrostatic Potential (MEP) | Shows negative potential around electronegative atoms (O, N) and positive potential elsewhere. | Predicts sites for electrophilic and nucleophilic attack. |

Molecular Docking Studies for Elucidating Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand, such as a derivative of 5(4H)-Isoxazolone, 3-(2-thienyl)-, might interact with the active site of a biological target, typically a protein. dovepress.comresearchgate.net

Docking studies can reveal crucial molecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex. The results are often quantified by a docking score or binding energy, which estimates the binding affinity. nih.gov For example, in a study of isoxazolidine-triazole hybrids, a compound demonstrated a good binding affinity to the active site of the PI3K protein with a docking score of -10.4 kcal/mol. qu.edu.sa Similarly, docking of β-sitosterol into a lysozyme (B549824) model yielded a binding energy of -6.68 ± 0.04 kcal/mol. nih.gov

While specific docking studies targeting 5(4H)-Isoxazolone, 3-(2-thienyl)- are not prominent, research on analogous structures highlights the types of interactions this scaffold can form. The isoxazolone ring, with its oxygen and nitrogen atoms, can act as a hydrogen bond acceptor, while the thienyl group can engage in hydrophobic or π-π stacking interactions with amino acid residues in a protein's binding pocket. For instance, docking studies on 1,2,4-triazole (B32235) derivatives have shown the importance of the triazole ring in forming key interactions. ekb.egijper.org

These computational experiments help elucidate the mechanism of action and can guide the rational design of more potent and selective inhibitors. researchgate.net

Table 2: Representative Molecular Docking Results for Heterocyclic Compounds (Note: This table presents example data from studies on related heterocyclic compounds to illustrate the typical outputs of docking analyses.)

| Compound Class | Target Protein (PDB ID) | Binding Energy / Docking Score | Key Interacting Residues | Reference |

| Isoxazolidine-Triazole Hybrid | PI3Kα (3ZIM) | -10.4 kcal/mol | Not specified | qu.edu.sa |

| β-Sitosterol | Lysozyme | -6.68 ± 0.04 kcal/mol | Glu35, Gln57-Asn59, Trp62, Ile98, Ala107, Trp108 | nih.gov |

| Indolin-2-one Derivative | Estrogen Receptor (3ERT) | Glide Score: -8.512 | Not specified | researchgate.net |

| 1,3,4-Thiadiazole Derivative | Not specified | Total Binding Energy: -1.6 E (Kcal/mol) | Not specified | dovepress.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biolscigroup.usnih.gov These models use molecular descriptors—numerical values that characterize the physicochemical, electronic, or topological properties of a molecule—to predict the activity of new, untested compounds. walisongo.ac.id

QSAR studies are essential for optimizing lead compounds in drug discovery. biolscigroup.us Various statistical methods are employed to build QSAR models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Support Vector Machines (SVM). nih.govresearchgate.net The predictive quality of a QSAR model is assessed using statistical metrics such as the coefficient of determination (R²) and the cross-validation coefficient (Q²). biolscigroup.usnih.gov An R² value close to 1 indicates a good fit of the model to the data. biolscigroup.us

For derivatives of heterocyclic systems similar to isoxazolones, QSAR studies have successfully identified key descriptors that influence their biological activity. These can include:

Topological descriptors: Parameters like branching index and connectivity indices can indicate that increased branching is favorable for activity. nih.gov

Electronic descriptors: The energy of the HOMO (EHOMO) and the dipole moment (µ) have been shown to be important in some models. biolscigroup.us

Steric descriptors: Molar refractivity can have a negative contribution, suggesting that bulky substituents may decrease binding affinity. nih.gov

Lipophilicity descriptors: Log P, the logarithm of the partition coefficient, is often a critical descriptor in QSAR models. walisongo.ac.id

A QSAR study on a series of diaryl urea (B33335) derivatives, for instance, used both linear (MLR) and nonlinear (PLS-LS-SVM) methods, finding that size, branching, aromaticity, and polarizability affected their inhibitory activity. nih.gov

Table 3: Common Molecular Descriptors and Their Significance in QSAR Models

| Descriptor Type | Example Descriptor | Information Encoded | Potential Influence on Activity |

| Electronic | EHOMO, ELUMO, Dipole Moment (µ) | Electron-donating/accepting ability, polarity | Influences reaction mechanisms and electrostatic interactions with the target. biolscigroup.us |

| Steric | Molar Refractivity (MR), Connolly Accessible Area | Molecular size and shape | Can positively or negatively affect binding depending on the size of the receptor pocket. nih.gov |

| Topological | Balaban Index (BI), Molecular Topological Index (MTI) | Molecular branching and connectivity | Can correlate with how well the molecule fits into a binding site. nih.gov |

| Hydrophobic | Log P | Lipophilicity/hydrophilicity balance | Affects membrane permeability and hydrophobic interactions with the target. walisongo.ac.id |

Conformational Analysis of the Core Structure and its Derivatives

Studies on the crystal structures of related heterocyclic compounds provide valuable insights into the likely conformations of the 5(4H)-Isoxazolone, 3-(2-thienyl)- core. For example, the analysis of 2-Methyl-3-(5-methyl-2-thienyl)-5-phenylperhydropyrrolo[3,4-d]isoxazole-4,6-dione revealed specific dihedral angles between its constituent rings. nih.gov In this molecule, the isoxazole (B147169) ring adopts an envelope conformation, a common feature for five-membered rings, with the nitrogen atom out of the plane of the other four atoms. nih.gov

Computational methods, such as DFT, can also be used to perform conformational analysis by calculating the relative energies of different conformers. Studies on oxadiazole derivatives have shown that different conformers can be thermodynamically stable within a small energy difference (e.g., 2.64 kcal mol⁻¹). nih.gov This type of analysis helps to identify the most stable, low-energy conformations that a molecule is likely to adopt in solution or within a protein binding site.

Table 4: Example Dihedral Angles from a Related Crystal Structure (Source: Crystal structure of 2-Methyl-3-(5-methyl-2-thienyl)-5-phenylperhydropyrrolo[3,4-d]isoxazole-4,6-dione)

| Ring System A | Ring System B | Dihedral Angle (°) | Reference |

| Phenyl Ring | Succinimide Ring | 57.81 | nih.gov |

| Phenyl Ring | Thiophene (B33073) Ring | 88.08 | nih.gov |

| Succinimide Ring | Thiophene Ring | 35.69 | nih.gov |

Analytical and Spectroscopic Characterization Methods for 5 4h Isoxazolone, 3 2 Thienyl

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In derivatives of 5(4H)-isoxazolone, characteristic absorption bands are observed. For example, the IR spectrum of 1-(3-(thiophen-2-yl)-4,5-dihydroisoxazol-5-yl)pentane-1,2,3,4,5-pentaol shows a strong absorption band for the C=N stretching of the isoxazole (B147169) ring in the range of 1612-1643 cm⁻¹. semanticscholar.org The C-N stretching vibration of the isoxazole ring appears between 1250-1265 cm⁻¹, and the N-O stretching band is observed in the region of 1110-1168 cm⁻¹. semanticscholar.org For (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one, a related compound, the C=O stretching vibration is observed at 1732 cm⁻¹. orientjchem.org

| Characteristic IR Absorption Bands for Isoxazole Derivatives | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 1732 | C=O stretching |

| 1612-1643 | C=N stretching (isoxazole ring) |

| 1250-1265 | C-N stretching (isoxazole ring) |

| 1110-1168 | N-O stretching (isoxazole ring) |

Note: Data compiled from related isoxazole structures. semanticscholar.orgorientjchem.org

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass, which can be used to determine the elemental composition of a molecule. For a related compound, 3-(3,5-diphenylisoxazol-4-yl)-1-(thiophen-2-yl)propan-1-one, the high-resolution mass spectrum (HRMS-ESI) showed a calculated [M+H]⁺ value of 360.1053, with the found value being 360.1056, confirming its elemental composition. rsc.org

Elemental Analysis

Elemental analysis is a process where a sample of a chemical compound is analyzed for its elemental composition. The results are typically given as a percentage of each element by mass. For a synthesized 1,2,4-triazin-6(5H)-one derivative containing a thiophene (B33073) moiety, the calculated elemental composition was C, 70.13%; H, 4.41%; N, 8.76%; S, 6.69%. The found values were C, 69.99%; H, 4.46%; N, 8.89%; S, 6.80%, which are in close agreement with the calculated values. semanticscholar.org Similarly, for 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the calculated elemental analysis was C, 51.93%; H, 3.92%; N, 30.28%; S, 13.86%, and the found values were C, 51.99%; H, 3.82%; N, 30.21%; S, 14.01%. mdpi.com

| Elemental Analysis Data for a Related Heterocyclic Compound | ||

| Element | Calculated (%) | Found (%) |

| C | 70.13 | 69.99 |

| H | 4.41 | 4.46 |

| N | 8.76 | 8.89 |

| S | 6.69 | 6.80 |

Note: Data for a 1,2,4-triazin-6(5H)-one derivative. semanticscholar.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their crystallographic disorder, and various other information.

| Crystallographic Data for a Related Compound | |

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.6558 (5) |

| b (Å) | 8.5738 (3) |

| c (Å) | 19.3824 (8) |

| β (°) | 128.654 (3) |

| V (ų) | 1642.42 (13) |

| Z | 4 |

Note: Data for 2-methyl-3-(5-methyl-2-thienyl)-5-phenylperhydropyrrolo[3,4-d]isoxazole-4,6-dione. nih.gov

Applications of 5 4h Isoxazolone, 3 2 Thienyl in Organic Synthesis

Role as Versatile Building Blocks for Complex Molecular Architectures

Isoxazol-5(4H)-ones, including the 3-(2-thienyl) derivative, serve as highly adaptable building blocks for the synthesis of more complex molecular structures. researchgate.net The reactivity of the isoxazolone ring allows for various transformations that can lead to a diverse array of compounds. One of the key features is the acidity of the protons at the C4 position, which allows for facile alkylation and condensation reactions. This reactivity enables the introduction of various substituents, thereby expanding the molecular diversity of the resulting products.

Furthermore, the isoxazolone ring can undergo ring-opening reactions under specific conditions, providing access to acyclic intermediates with multiple functional groups. These intermediates can then be used in subsequent cyclization reactions to form different heterocyclic systems. The presence of the thiophene (B33073) moiety offers an additional site for modification, for example, through electrophilic substitution on the thiophene ring, further enhancing the utility of this scaffold as a building block.

Precursors for the Synthesis of Other Heterocyclic Systems

A significant application of isoxazol-5(4H)-ones in organic synthesis is their role as precursors for a variety of other heterocyclic compounds. researchgate.net The isoxazolone ring is a synthon for various functionalities, which can be unmasked under different reaction conditions. For instance, the N-O bond of the isoxazole (B147169) ring can be cleaved reductively to yield enaminones, which are themselves versatile intermediates for the synthesis of pyridines, pyrimidines, and other nitrogen-containing heterocycles.

Research has demonstrated that 4-arylmethylideneisoxazol-5(4H)-ones are useful synthetic intermediates for a range of applied heterocycles such as pyridopyrimidines. nih.gov By analogy, the 3-(2-thienyl) derivative would be expected to undergo similar transformations. For example, reaction with suitable binucleophiles could lead to the formation of fused heterocyclic systems. The reaction of isoxazolones with hydrazines to form pyrazoles is another well-established transformation. researchgate.net The specific nature of the substituent at the 3-position, in this case, the 2-thienyl group, can influence the reactivity and the type of heterocyclic system formed.

Contributions to the Development of Specific Intermediate Compounds

The strategic use of 5(4H)-isoxazolones has led to the development of key intermediate compounds that are not readily accessible through other synthetic routes. researchgate.net The ring transformation of isoxazolones into other heterocycles often proceeds through the formation of specific, isolable, or transient intermediates. For example, the base-catalyzed reaction of isoxazolones with carbon disulfide can lead to the formation of dithiocarbamates, which are valuable intermediates in their own right.

In the context of the 3-(2-thienyl) derivative, its reactions can lead to intermediates bearing the thiophene moiety, which is a common structural motif in many pharmaceuticals and materials. For instance, the synthesis of 2-methyl-3-(5-methyl-2-thienyl)-5-phenylperhydropyrrolo[3,4-d]isoxazole-4,6-dione, a complex heterocyclic system, was achieved through a 1,3-dipolar cycloaddition reaction involving a thienyl-substituted nitrone. nih.gov This showcases how thienyl-containing building blocks can be used to construct intricate molecular architectures. While this example involves a different isomer of isoxazole, it highlights the synthetic potential of combining the thiophene and isoxazole motifs. The unique electronic nature of the thiophene ring can also influence the stability and reactivity of any intermediates formed, potentially enabling selective transformations.

Future Research Directions and Emerging Challenges

Development of Novel and More Efficient Synthetic Routes

The synthesis of 3-substituted-5(4H)-isoxazolones, including the 3-(2-thienyl) derivative, has traditionally been approached through various methods. One established route involves the condensation of ethyl acetoacetate (B1235776) with hydroxylamine (B1172632), followed by subsequent chemical modifications. Another common method is the reaction of β-keto esters with hydroxylamine.

However, the development of more efficient and novel synthetic pathways remains a primary objective for researchers. The focus is on improving reaction yields, reducing the number of synthetic steps, and utilizing more environmentally benign reagents and conditions. Future research will likely concentrate on catalyst-driven processes, one-pot synthesis strategies, and the use of microwave-assisted organic synthesis to expedite and streamline the production of 5(4H)-Isoxazolone, 3-(2-thienyl)-. The exploration of new starting materials and building blocks will also be crucial in diversifying the synthetic toolbox for this class of compounds.

Exploration of Undiscovered Reactivity and Transformation Pathways

The inherent reactivity of the isoxazolone ring, characterized by its susceptibility to ring-opening and rearrangement reactions, presents a fertile ground for discovering novel chemical transformations. The presence of the 2-thienyl substituent introduces additional electronic and steric factors that can be exploited to guide reactivity in new and predictable ways.

Future investigations will likely focus on the reaction of 5(4H)-Isoxazolone, 3-(2-thienyl)- with a wider array of electrophiles and nucleophiles. The photochemistry and electrochemistry of this compound are also underexplored areas that could reveal unique transformation pathways. Understanding how the thienyl group influences the stability and reactivity of the isoxazolone core will be paramount in designing new synthetic applications for this versatile scaffold.

Advanced SAR Studies and Deeper Mechanistic Elucidation in Research Models

While the biological activity of some isoxazolone derivatives is known, comprehensive Structure-Activity Relationship (SAR) studies on 5(4H)-Isoxazolone, 3-(2-thienyl)- are still in their early stages. A critical future direction is the systematic synthesis of analogues with modifications at both the isoxazolone and thienyl rings to probe the key structural features required for specific biological interactions.

These advanced SAR studies will necessitate a deeper understanding of the mechanisms of action at a molecular level. Researchers will employ a variety of biophysical and biochemical techniques to identify the specific protein targets and signaling pathways modulated by this compound. Elucidating these mechanisms will be essential for the rational design of more potent and selective derivatives for various research applications.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work is becoming increasingly important in modern chemical research. For 5(4H)-Isoxazolone, 3-(2-thienyl)-, computational tools such as Density Functional Theory (DFT) and molecular docking can provide valuable insights into its electronic structure, reactivity, and potential interactions with biological macromolecules.

Future research will see a greater integration of these in silico methods with laboratory-based experiments. Computational studies can predict the most promising synthetic targets, guide the design of new reactions, and help to interpret experimental results at a molecular level. This integrated approach will accelerate the discovery and development of new derivatives with tailored properties and functions.

Potential for Applications in Materials Science Research

Beyond its traditional role in medicinal chemistry, the unique chemical structure of 5(4H)-Isoxazolone, 3-(2-thienyl)- makes it an intriguing candidate for applications in materials science. The conjugated system formed by the thienyl and isoxazolone rings suggests potential for use in the development of novel organic electronic materials.

Q & A

Q. What are the key synthetic routes for 5(4H)-Isoxazolone, 3-(2-thienyl)-, and how can its purity be validated?

The compound is typically synthesized via cyclocondensation reactions involving thiophene derivatives and isoxazolone precursors. A common method involves reacting 2-thienylcarboxaldehyde with hydroxylamine under acidic conditions to form the isoxazolone ring. Post-synthesis, purity is validated using:

- HPLC for quantitative analysis of impurities .

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the thienyl substituent and isoxazolone ring .

- Mass spectrometry for molecular weight confirmation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the isoxazolone ring, C-S vibrations at ~650 cm⁻¹ for the thienyl group) .

- X-ray crystallography : Resolves crystal packing and stereochemistry, particularly for polymorphic forms .

- UV-Vis spectroscopy : Assesses electronic transitions influenced by the thienyl substituent’s conjugation with the isoxazolone core .

Q. How can researchers evaluate the compound’s stability under varying conditions?

Stability studies should include:

- Thermogravimetric analysis (TGA) : Determines thermal degradation thresholds (e.g., decomposition above 200°C) .

- Accelerated stability testing : Expose the compound to humidity (40–80% RH), light (UV-vis), and temperature cycles (25–60°C) to assess hydrolytic and photolytic degradation .

- HPLC monitoring : Track degradation products over time .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved in the synthesis of 5(4H)-Isoxazolone derivatives?

Conflicting yields often arise from variations in reaction conditions. A systematic approach includes:

- Design of Experiments (DoE) : Use factorial design to optimize parameters (e.g., temperature, solvent polarity, catalyst loading) .

- In situ monitoring : Employ techniques like ReactIR to track intermediate formation and reaction completion .

- Comparative analysis : Replicate published protocols with controlled variables (e.g., reagent purity, inert atmosphere) to identify discrepancies .

Q. What computational methods are suitable for predicting the compound’s reactivity and electronic properties?

- Density Functional Theory (DFT) : Models electronic transitions, frontier molecular orbitals (HOMO-LUMO gaps), and charge distribution on the thienyl and isoxazolone moieties .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) to predict binding affinities .

- QSAR modeling : Correlates structural features (e.g., substituent electronegativity) with observed biological activity .

Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?

- Kinetic assays : Measure inhibition constants (Ki) for enzyme targets using spectrophotometric or fluorometric methods .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) with proteins .

- Metabolic profiling : Use LC-MS/MS to identify metabolites formed via hepatic microsomal incubations .

Q. What strategies address contradictions in reported biological activity data?

- Dose-response validation : Replicate assays across multiple cell lines or enzyme isoforms to rule out model-specific effects .

- Orthogonal assays : Confirm activity using independent methods (e.g., fluorescence polarization vs. surface plasmon resonance) .

- Meta-analysis : Aggregate published data to identify trends or outliers linked to experimental variables (e.g., solvent DMSO concentration) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.